molecular formula C12H19Cl2FN2 B2359335 (S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride CAS No. 1286207-17-7

(S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride

Cat. No. B2359335
CAS RN: 1286207-17-7
M. Wt: 281.2
InChI Key: COKNUFYOEQLCAQ-LTCKWSDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(4-fluorobenzyl)piperidin-3-aminedihydrochloride, also known as FUBPVP, is a synthetic compound belonging to the class of piperidine derivatives. It is a research chemical that is commonly used in scientific research to investigate its potential therapeutic properties.

Scientific Research Applications

Tuberculosis Drug Discovery

  • Synthesis and Evaluation as Anti-tubercular Agents : The compound has been studied in the context of tuberculosis drug discovery. The 2,4-diaminoquinazoline class, to which this compound belongs, is an effective inhibitor of Mycobacterium tuberculosis growth. Key elements like the benzylic amine at the 4-position and the piperidine at the 2-position are crucial for its potency. This compound has demonstrated bactericidal activity against both replicating and non-replicating M. tuberculosis, establishing its potential as a lead candidate for tuberculosis drugs (Odingo et al., 2014).

Biological and Pharmacological Studies

  • Structure-Activity Relationship in Monoamine Transporters : This compound has been used in studies to explore the structure-activity relationship in monoamine transporters in the brain. Its variations and derivatives have been tested for their affinity at dopamine, serotonin, and norepinephrine transporters (Kolhatkar et al., 2003).
  • Synthesis of Isotopomers for Pharmaceutical Research : The compound has been synthesized in various isotopomers for pharmaceutical research, particularly in the study of molecular structures and pharmacokinetics. This includes the preparation of deuterium-labeled versions for detailed analysis (Proszenyák et al., 2005).

Chemical Synthesis and Characterization

  • Nucleophilic Ring-Opening Reactions : The compound has been part of studies involving nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines. This is significant for synthesizing compounds like 4-fluorobenzyltrozamicol, a ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011).

Histone Deacetylase Inhibitors

  • Development as Histone Deacetylase (HDAC) Inhibitors : Spiro[chromane-2,4′-piperidine] derivatives based on this compound have been prepared as novel HDAC inhibitors. They have been evaluated for their abilities to inhibit nuclear HDACs and their in vitro antiproliferative activities, showing potential in cancer treatment (Thaler et al., 2012).

Radiopharmaceutical Development

  • Synthesis for In Vivo Studies of Acetylcholinesterase : This compound has been synthesized and evaluated for in vivo studies of acetylcholinesterase, particularly as an analog of donepezil. Despite its potent in vitro biological activity, the compound demonstrated nonspecific distribution in brain regions in tissue distribution studies (Lee et al., 2000).

properties

IUPAC Name

(3S)-N-[(4-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c13-11-5-3-10(4-6-11)8-15-12-2-1-7-14-9-12;;/h3-6,12,14-15H,1-2,7-9H2;2*1H/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKNUFYOEQLCAQ-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NCC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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